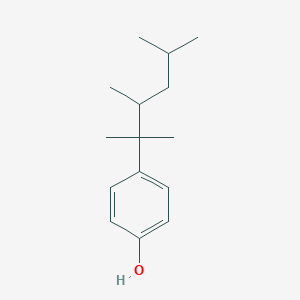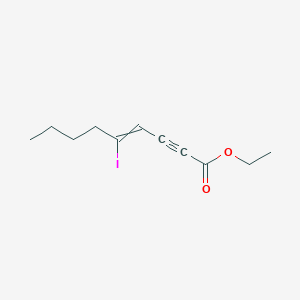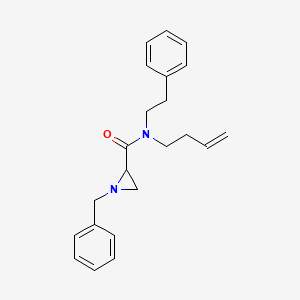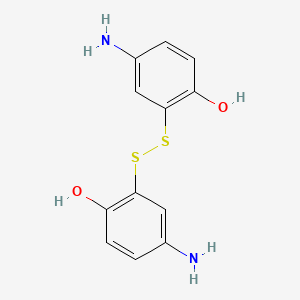
4-(2,3,5-Trimethylhexan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,5-Trimethylhexan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes a phenol group substituted with a 2,3,5-trimethylhexan-2-yl group. It is used in various scientific and industrial applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,5-Trimethylhexan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,3,5-trimethylhexan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound with minimal by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3,5-Trimethylhexan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated and nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(2,3,5-Trimethylhexan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3,5-Trimethylhexan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s hydrophobic 2,3,5-trimethylhexan-2-yl group enhances its ability to penetrate cell membranes, allowing it to exert its effects within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2,3,5-trimethylhexan-2-yl group.
4-Nonylphenol: Contains a nonyl group, used in the production of detergents and surfactants.
Uniqueness
4-(2,3,5-Trimethylhexan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydrophobic 2,3,5-trimethylhexan-2-yl group enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it valuable in various applications .
Propriétés
Numéro CAS |
851401-44-0 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4-(2,3,5-trimethylhexan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)10-12(3)15(4,5)13-6-8-14(16)9-7-13/h6-9,11-12,16H,10H2,1-5H3 |
Clé InChI |
KUMFTCMLXKFEPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)C(C)(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)




![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)

![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)


